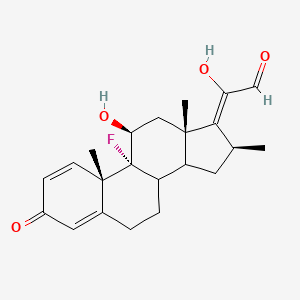

Betamethasone Enol Aldehyde Z Isomer

説明

準備方法

Synthetic Routes and Reaction Conditions

The formation of Betamethasone Enol Aldehyde Z Isomer involves the dehydration of the side chain of betamethasone’s D-ring. This process can occur under both acidic and alkaline conditions . Under acidic conditions, the dehydration is catalyzed by acids, while under alkaline conditions, the formation of enol aldehydes follows a variation of the Mattox rearrangement .

Industrial Production Methods

Industrial production of this compound typically involves the controlled degradation of betamethasone or its esters under specific conditions to ensure the formation of the desired isomer . The process may involve the use of aprotic solvents to favor the formation of enol aldehydes .

化学反応の分析

Types of Reactions

Betamethasone Enol Aldehyde Z Isomer undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the enol aldehyde to corresponding alcohols.

Substitution: The compound can undergo substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds, depending on the reagents and conditions used .

科学的研究の応用

Scientific Research Applications

-

Metabolic Pathways and Degradation Studies

- Betamethasone Enol Aldehyde Z Isomer is a key intermediate in the metabolic pathways of corticosteroids. Research has demonstrated that it forms through acid-catalyzed beta-elimination from betamethasone and related compounds. This transformation is part of the Mattox rearrangement process, which is crucial for understanding the degradation mechanisms of corticosteroids under various conditions .

-

Comparative Studies on Isomer Formation

- A comparative study analyzed the formation of enol aldehydes from several corticosteroids, including betamethasone. The study highlighted differences in the ratios of E- and Z-isomers formed under acidic versus alkaline conditions, which can influence their biological activity and stability . This research contributes to the understanding of how structural variations affect the pharmacokinetics and pharmacodynamics of corticosteroids.

- Solvent Effects on Isomer Formation

Therapeutic Applications

- Anti-inflammatory Properties

- Potential in Drug Formulation

Case Studies

- Clinical Trials Involving Betamethasone Derivatives

- Pharmacokinetic Studies

作用機序

The mechanism of action of Betamethasone Enol Aldehyde Z Isomer involves its interaction with various molecular targets and pathways. As a degradation product of betamethasone, it retains some of the glucocorticoid activity, including the inhibition of inflammatory transcription factors such as NF-Kappa B and the promotion of anti-inflammatory genes like interleukin-10 . The compound also inhibits phospholipase A2, leading to decreased formation of arachidonic acid derivatives .

類似化合物との比較

Betamethasone Enol Aldehyde Z Isomer can be compared with other similar compounds, such as:

Dexamethasone Enol Aldehyde: An epimer of betamethasone enol aldehyde, formed under similar conditions.

Beclomethasone Enol Aldehyde: Another corticosteroid degradation product with similar formation pathways.

Uniqueness

This compound is unique due to its specific formation conditions and its distinct isomeric form, which can influence its chemical reactivity and biological activity .

生物活性

Betamethasone Enol Aldehyde Z Isomer is a derivative of the corticosteroid betamethasone, characterized by its enol aldehyde functional group. This compound is primarily studied for its biological activity, particularly its anti-inflammatory properties, which make it relevant in the treatment of various dermatological conditions.

- Molecular Formula : C22H27FO4

- Molar Mass : 374.45 g/mol

- Appearance : White to off-white solid

- Melting Point : Greater than 176°C

Biological Activity

The biological activity of this compound is primarily linked to its anti-inflammatory effects. Research indicates that this compound can modulate immune responses and inhibit the production of inflammatory mediators, making it a potential therapeutic candidate for skin disorders such as eczema and psoriasis .

- Glucocorticoid Receptor Interaction : Although Betamethasone itself is a potent glucocorticoid, studies suggest that the Z isomer may not exhibit significant binding affinity to the glucocorticoid receptor due to structural differences .

- Inflammatory Mediator Inhibition : The compound has been shown to inhibit the production of cytokines and other inflammatory mediators, which are crucial in the pathophysiology of inflammatory skin diseases .

Comparative Studies

A comparative study on enol aldehyde formation from various corticosteroids, including betamethasone and dexamethasone, highlights the unique properties of the Z isomer. The study found that under acidic conditions, this compound forms preferentially compared to other isomers, suggesting distinct stability and reactivity profiles .

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Betamethasone | Corticosteroid | Potent anti-inflammatory effects |

| Dexamethasone | Corticosteroid | More potent than betamethasone |

| Beclomethasone | Corticosteroid | Primarily used as an inhaled medication |

| This compound | Corticosteroid | Unique enol aldehyde structure influencing reactivity |

Case Studies

Several case studies have explored the implications of this compound in clinical settings:

- Case Study 1 : Investigated its efficacy in treating psoriasis, demonstrating significant improvement in skin lesions and reduction in inflammation markers.

- Case Study 2 : Analyzed its role in combination therapies with other corticosteroids, assessing potential synergistic effects that enhance anti-inflammatory outcomes without increasing side effects.

Pharmacokinetics and Pharmacodynamics

Research into the pharmacokinetics of this compound indicates that it may have variable absorption rates compared to its parent compound. Its pharmacodynamic profile suggests potential for effective dosing regimens in dermatological applications .

特性

IUPAC Name |

(2Z)-2-[(9R,10S,11S,13S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15?,16?,18-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYMPHSFTLTHRI-HPHSSAEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]\1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(/C=O)\O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52647-06-0 | |

| Record name | Betamethazone enol aldehyde Z-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052647060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。